GW 803430
Overview
Description
Mechanism of Action
Target of Action
GW 803430, also known as Thieno[3,2-d]pyrimidin-4(3H)-one, 6-(4-chlorophenyl)-3-[3-methoxy-4-[2-(1-pyrrolidinyl)ethoxy]phenyl]-, GW-803430, GW803430, or GW-3430, is a potent and selective antagonist of the melanin-concentrating hormone receptor 1 (MCH R1) . MCH R1 is a G-protein coupled receptor involved in the regulation of feeding behavior and energy homeostasis .
Mode of Action
This compound demonstrates a potent antagonist activity towards MCH induced MCHR1 receptor with an IC50 value of 13 nM . This means that this compound binds to the MCH R1 receptor and blocks its activation by the melanin-concentrating hormone, thereby inhibiting the downstream signaling pathways .
Biochemical Pathways
Given its role as an mch r1 antagonist, it is likely to affect the pathways involved in energy homeostasis and feeding behavior .
Pharmacokinetics
This compound is orally active and has good pharmacokinetic properties. It has a bioavailability of 31% and a half-life (t1/2) of 11 hours . It also shows good brain penetration, with a 6:1 brain to plasma concentration ratio , which is important for its central effects on feeding behavior and energy homeostasis.
Result of Action
In animal models, this compound has been shown to cause a sustained dose-dependent weight loss relative to vehicle controls . This suggests that it may have potential applications in the treatment of obesity. It also displays antidepressant-like effects in rats and mice .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the diet of the animal can affect the efficacy of the compound, as it has been shown to cause weight loss in diet-induced obese mice . .
Biochemical Analysis
Biochemical Properties
GW 803430 demonstrates a potent antagonist activity towards MCH induced MCHR1 receptor with an IC50 value of 13 nM . It interacts with the MCHR1, a G protein-coupled receptor, and inhibits its activity .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It reduces food intake, body weight, and body fat in diet-induced obese (DIO) mice . Despite weight loss, it does not improve glucose homeostasis . It influences cell function by antagonizing the central MCHR1 .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the MCHR1, thereby inhibiting the receptor’s activity . This inhibition disrupts the normal functioning of the MCH/MCHR1 pathway, leading to the observed anxiolytic, anti-depressant, and anti-obesity effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For instance, in DIO mice, this compound exhibited decreased metabolizable energy intake and increased daily energy expenditure on days 4-6, but these effects had disappeared by days 22-24 .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For example, in high fat diet-induced obese AKR/J mice, this compound causes a sustained dose-dependent weight loss relative to vehicle controls .
Transport and Distribution
It is known to be orally active and has good pharmacokinetic properties, including a bioavailability of 31% and a brain:plasma concentration ratio of 6:1 in mice .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GW 803430 involves multiple steps, starting with the preparation of key intermediates. The process typically includes the following steps:
Formation of the Thienopyrimidinone Core: This involves the cyclization of appropriate starting materials to form the thienopyrimidinone structure.
Substitution Reactions: Introduction of various substituents, such as the 4-chlorophenyl and 3-methoxy-4-(2-pyrrolidin-1-ylethoxy)phenyl groups, through nucleophilic substitution reactions.
Final Coupling and Purification: The final product is obtained through coupling reactions, followed by purification using techniques like recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification methods, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
GW 803430 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common in the synthesis and modification of this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as alkyl halides, aryl halides, and various nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated or ketone derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Chemistry: Used as a tool compound to study the MCH pathway and its role in various physiological processes.
Biology: Investigated for its effects on appetite regulation, energy homeostasis, and metabolic processes.
Industry: Potential applications in the development of new drugs targeting the MCH pathway.
Comparison with Similar Compounds
Similar Compounds
T-226296: Another MCH R1 antagonist with similar effects on appetite and weight regulation.
SNAP-7941: Known for its anxiolytic and antidepressant properties through MCH R1 antagonism.
ATC0175: A compound with similar pharmacological properties targeting the MCH pathway.
Uniqueness of GW 803430
This compound stands out due to its high selectivity and potency for the MCH R1 receptor, with a pIC50 of 9.3. It also has favorable pharmacokinetic properties, including good oral bioavailability and brain penetration, making it a promising candidate for further development as a therapeutic agent .
Properties
IUPAC Name |
6-(4-chlorophenyl)-3-[3-methoxy-4-(2-pyrrolidin-1-ylethoxy)phenyl]thieno[3,2-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24ClN3O3S/c1-31-22-14-19(8-9-21(22)32-13-12-28-10-2-3-11-28)29-16-27-20-15-23(33-24(20)25(29)30)17-4-6-18(26)7-5-17/h4-9,14-16H,2-3,10-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWULMTACIBZPGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N2C=NC3=C(C2=O)SC(=C3)C4=CC=C(C=C4)Cl)OCCN5CCCC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24ClN3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70199490 | |
Record name | GW-803430 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70199490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
515141-51-2 | |
Record name | 6-(4-Chlorophenyl)-3-[3-methoxy-4-[2-(1-pyrrolidinyl)ethoxy]phenyl]thieno[3,2-d]pyrimidin-4(3H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=515141-51-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | GW-803430 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0515141512 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GW-803430 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70199490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 515141-51-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GW-803430 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4R0136W1PR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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